Dicamba

Übersicht

Beschreibung

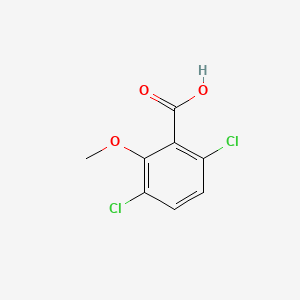

Dicamba, known chemically as 3,6-dichloro-2-methoxybenzoic acid, is a selective systemic herbicide first registered in 1967 . It is primarily used to control annual and perennial broadleaf weeds in grain crops and turf areas. This compound is a chlorinated derivative of o-anisic acid and is recognized for its effectiveness in weed management, particularly in this compound-resistant genetically modified crops .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dicamba can be synthesized through the chlorination of o-anisic acid. The process involves the reaction of o-anisic acid with chlorine gas in the presence of a catalyst, typically iron(III) chloride, to produce 3,6-dichloro-2-methoxybenzoic acid .

Industrial Production Methods: Industrial production of this compound involves large-scale chlorination processes under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a chlorination reactor where o-anisic acid is exposed to chlorine gas, and the resulting product is purified through crystallization and filtration techniques .

Analyse Chemischer Reaktionen

Photodegradation

Dicamba undergoes photodegradation when exposed to sunlight, particularly ultraviolet light. The degradation process can be quantified by rate constants under different conditions:

| Condition | Rate Constant (k) per day | Trials (n) |

|---|---|---|

| UV light at 254 nm, pH 7 | 56.2 ± 2.9 | 1 |

| UV light at 310 nm, pH 7 | 23.0 ± 2.9 | 6 |

| UV light at 310 nm, pH 1 | 20.2 ± 1.4 | 2 |

| O₂ saturated, UV light at 310 nm | 21.6 ± 4.3 | 2 |

| N₂ saturated, UV light at 310 nm | 58 ± 29 | 2 |

These results indicate that photolysis is a significant pathway for this compound degradation in the environment, with higher energy UV light leading to increased degradation rates .

Volatilization and Drift

This compound is known for its tendency to volatilize, particularly when mixed with other chemicals like amines. Research has shown that the presence of certain amines can significantly affect the volatility of this compound:

-

Amines : Commonly used amines in this compound formulations include dimethylamine, isopropylamine, and diglycolamine. The volatility of this compound can be reduced by increasing hydrogen bonding interactions between this compound and these amines.

The following table summarizes the impact of different amines on this compound volatility:

| Amine Type | Hydrogen Bonding Capability | Volatility Impact |

|---|---|---|

| Dimethylamine | High | Increases volatility |

| Isopropylamine | Moderate | Moderate volatility |

| Diglycolamine | Low | Reduces volatility |

Research indicates that formulations with higher hydrogen bonding capacity in amines lead to lower this compound volatility .

Hydrolysis and Metabolite Formation

This compound can also undergo hydrolysis in aqueous solutions, leading to the formation of metabolites such as 3,6-dichlorosalicylic acid (DCSA). The hydrolysis rate can be influenced by pH levels and temperature:

-

At neutral pH levels, hydrolysis is relatively slow.

-

At acidic conditions (pH < 7), hydrolysis rates increase significantly.

The following table presents the hydrolysis rates under varying pH conditions:

| pH Level | Hydrolysis Rate Constant (k) per day |

|---|---|

| pH 1 | Increased rate observed |

| pH 7 | Moderate rate |

| pH >8 | Reduced rate |

These findings are crucial for understanding the environmental fate of this compound and its potential impacts on non-target species .

Environmental Implications

The chemical behavior of this compound poses significant environmental concerns due to its potential for drift and non-target crop damage. Understanding its chemical reactions helps in developing strategies to mitigate these impacts:

-

Drift Management : Formulations that minimize volatilization through improved chemical interactions can help reduce off-target effects.

-

Regulatory Considerations : Ongoing research into the chemical reactions of this compound informs regulatory decisions regarding its use in agriculture.

Wissenschaftliche Forschungsanwendungen

Dicamba is an herbicide used in agriculture and residential settings . Its applications have expanded with the development of genetically engineered this compound-resistant crops . However, the increased use of this compound has raised concerns regarding its potential impacts on human health and the environment .

Scientific Research Applications

Environmental Fate and Transport

- Off-target Movement: Research has evaluated the off-target movement of this compound when applied to this compound-resistant soybean crops, looking at the effects on adjacent susceptible soybean plants . Studies distinguish particle drift from vapor drift by using tarps to intercept spray droplets . Injury to plants under tarps is attributed to vapor drift .

- Airborne Concentrations: Studies have measured this compound concentrations in the air above soybean canopies after application . this compound concentrations are higher in the first 8 hours after application compared to later sampling dates, but the herbicide can still be detected three days after application .

- Volatilization of Amines: Amines are mixed with this compound to prevent it from turning into a vapor that moves easily in the atmosphere; however, research has shown that these amines volatilize, sometimes more than the this compound itself .

Impact on Ecosystems

- Biodiversity: this compound changes the carrying capacities of ecosystems by eliminating broadleaf plants, which can challenge the function of an ecosystem . Changes in the environment caused by this compound can contribute to the expansion of some species, the emergence of new distinct species, and the decline or extinction of other species .

Agricultural Applications

- Weed Control: this compound, 2,4-D, and glufosinate are potentially effective postemergence herbicides for controlling Palmer amaranth . A number of residual options are also available .

- Use in Sweet Corn: Research indicates that this compound could be used safely in sweet corn with certain genotypes, application timings, and safeners . Sweet corn with mutant and intermediate Nsf1 genes showed more this compound injury than corn with two copies of the functional Nsf1 gene . this compound application at the latest timing (V9) caused injury regardless of genotype, suggesting earlier applications are safer for all sweet corn lines .

Human Health Studies

- Cancer Risk: The Agricultural Health Study (AHS) is a prospective cohort study of pesticide applicators in Iowa and North Carolina that examines the potential long-term health effects of pesticide exposure .

- ** органами:** An analysis of this compound use in the AHS showed that applicators in the highest quartile of exposure had an elevated risk of liver and intrahepatic bile duct cancer and chronic lymphocytic leukemia . They also had a decreased risk of myeloid leukemia . Associations with lung and colon cancer were no longer apparent with additional follow-up .

- Non-Hodgkin Lymphoma: Occupational use of this compound has been associated with non-Hodgkin lymphoma and multiple myeloma . this compound has also been associated with an increased risk of lung cancer in the Agricultural Health Study cohort .

Case Studies

- This compound Injury Settlement: In 2020, a $300 million settlement was finalized for soybean farmers whose fields were injured by off-target this compound movement in the past six years . The settlement was part of Bayer's efforts to settle ongoing lawsuits involving its herbicides, including multi-district litigation pending in the U.S. District Court for the Eastern District of Missouri over this compound injury claims .

- Regulatory Challenges: A federal appeals court ruling on this compound herbicides has caused confusion in the agricultural industry . The U.S. Court of Appeals for the Ninth Circuit ruled that EPA's approval of the use of XtendiMax, Engenia and FeXapan on an estimated 60 million acres of Xtend soybeans and cotton is vacated .

Wirkmechanismus

Dicamba functions as an auxin agonist by mimicking naturally occurring plant hormones known as auxins. It binds to the receptor for auxin and initiates transcription of genes involved in cell growth. This leads to deregulation of numerous important processes, resulting in abnormal growth and often plant death . This compound is rapidly absorbed by plant leaves, stems, and roots, and translocates in both the xylem and phloem .

Vergleich Mit ähnlichen Verbindungen

- 2,4-Dichlorophenoxyacetic acid (2,4-D)

- Triclopyr

- Clopyralid

- Aminopyralid

- Picloram

Comparison:

- 2,4-Dichlorophenoxyacetic acid (2,4-D): Both dicamba and 2,4-D are synthetic auxins used as herbicides. This compound has a longer half-life (14 days) compared to 2,4-D (6 days), making it more effective for preemergence applications .

- Triclopyr: Similar to this compound, triclopyr is used to control broadleaf weeds but is more effective against woody plants and brush .

- Clopyralid: Clopyralid is more selective and is primarily used for controlling broadleaf weeds in turf and cereal crops .

- Aminopyralid and Picloram: Both are used for controlling invasive broadleaf weeds in pastures and rangelands. They have longer soil persistence compared to this compound .

This compound’s unique properties, such as its effectiveness in this compound-resistant genetically modified crops and its longer half-life, make it a valuable tool in modern agriculture .

Biologische Aktivität

Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a systemic herbicide widely used in agriculture for the control of broadleaf weeds. Its mode of action and biological activity have been the subject of extensive research, revealing both its effectiveness as an herbicide and potential health risks associated with its use.

This compound functions primarily as a plant growth regulator, mimicking natural auxins (plant hormones) to disrupt normal growth processes in target plants. It is absorbed through foliage and roots, leading to uncontrolled growth, wilting, and eventual death of susceptible plants. The herbicide is particularly effective against dicotyledonous weeds and is often used in conjunction with glyphosate-resistant crops.

Metabolism and Degradation

Recent studies have focused on the microbial degradation of this compound, highlighting the role of specific bacterial strains capable of breaking down this herbicide. A notable study identified a novel THF-dependent this compound demethylase gene (dmt06) from a soil consortium enriched from a pesticide plant's outlet. This enzyme catalyzes the conversion of this compound into 3,6-dichlorosalicylate (3,6-DCSA), an inactive metabolite, demonstrating a significant degradation potential with an optimal activity at pH 7.4 and 35°C .

Table 1: Enzymatic Characteristics of dmt06

| Parameter | Value |

|---|---|

| Optimal pH | 7.4 |

| Optimal Temperature | 35°C |

| Specific Activity | 165 nmol/min/mg |

Health Implications

The use of this compound has been linked to various health risks among agricultural workers. A significant case-control study involving over 49,000 pesticide applicators found associations between this compound exposure and increased risks for several types of cancer, including liver cancer and chronic lymphocytic leukemia (CLL). Notably, those with the highest exposure levels had a relative risk (RR) of 1.80 for liver cancer compared to non-users .

Table 2: Cancer Risk Associated with this compound Use

| Cancer Type | Relative Risk (RR) | Confidence Interval (CI) |

|---|---|---|

| Liver Cancer | 1.80 | 1.26–2.56 |

| Chronic Lymphocytic Leukemia | 1.20 | 0.96–1.50 |

| Intrahepatic Bile Duct Cancer | 2.92 | 1.71–5.01 |

Case Studies

Case Study: this compound Injury in Soybeans

A forensic analysis of soybean crops injured by this compound revealed significant physiological damage characterized by leaflet tip injury and reduced growth vigor. The study emphasized the herbicide's volatility and propensity to drift, causing unintended harm to non-target crops .

Case Study: Reproductive Development in Crops

Research examining the effects of this compound on corn and rice showed that application at rates as low as 4 kg/ha resulted in decreased root strength and overall plant vigor. These findings raise concerns about the long-term impacts on crop yield and soil health .

Q & A

Basic Research Questions

Q. What experimental designs are most suitable for studying dicamba adsorption in soil and water systems?

- Methodological Answer : Use batch adsorption experiments with controlled variables (pH, temperature, adsorbent dosage) to quantify this compound adsorption capacity. Response Surface Methodology (RSM) is effective for optimizing parameters and modeling interactions between variables (e.g., pH and ionic strength). Include ANOVA to validate model significance, as demonstrated in studies using MIL-53(Al) metal-organic frameworks .

- Data Example :

| Variable | Range Tested | Optimal Value (this compound) |

|---|---|---|

| pH | 3–9 | 5.2 |

| Temperature | 25–45°C | 30°C |

| Adsorbent Dose | 0.1–1.0 g/L | 0.6 g/L |

Q. How can researchers detect and quantify low concentrations of this compound in environmental samples?

- Methodological Answer : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a detection limit of 1 ng/mL. For volatilized this compound, use air samplers with polyurethane foam traps followed by gas chromatography (GC) analysis. Calibrate instruments using this compound-d₃ as an internal standard to improve accuracy .

Q. What are the key variables influencing this compound’s phytotoxicity in non-target plants?

- Methodological Answer : Conduct greenhouse trials with randomized complete block designs. Measure variables such as application rate (e.g., 0.5–1.0 lb/acre), phenological stage of exposure (e.g., flowering vs. fruit set), and environmental conditions (temperature, humidity). Use PROC GLIMMIX in SAS for mixed-model analysis to account for random effects like site-year variability .

Advanced Research Questions

Q. How can contradictory data on this compound’s environmental persistence be resolved?

- Methodological Answer : Apply meta-analysis to reconcile discrepancies across studies. For example, half-life values vary from 3–14 days in soil due to microbial activity and organic matter content. Use multivariate regression to identify confounding factors (e.g., soil type, rainfall) and publish datasets with raw environmental parameters to enable reproducibility .

Q. What advanced statistical models predict this compound’s off-target movement in field conditions?

- Methodological Answer : Implement mechanistic models (e.g., HYDRUS-1D for soil leaching) combined with machine learning algorithms to analyze spatial-temporal drift patterns. Validate models with field data from drift studies using fluorescent tracers or isotopic labeling. Sensitivity analysis can rank variables (e.g., wind speed, nozzle type) by impact .

Q. How do sublethal this compound exposure levels affect plant physiology at the molecular level?

- Methodological Answer : Use transcriptomics and metabolomics to identify gene expression changes (e.g., auxin-responsive genes) in Arabidopsis thaliana or soybean. Pair this with hyperspectral imaging to correlate physiological stress (chlorophyll loss) with molecular markers. Replicate experiments across growth chambers and field settings to control for environmental noise .

Q. Data Analysis and Interpretation

Q. What statistical tools are recommended for analyzing this compound toxicity data with non-normal distributions?

- Methodological Answer : Apply generalized linear mixed models (GLMM) with logit links for binomial data (e.g., visible injury scores). For skewed continuous data (e.g., enzyme activity), use Box-Cox transformations. Open-source tools like R (package lme4) or Python (SciPy) enable reproducible workflows .

Q. How can researchers address missing data in long-term this compound ecotoxicity studies?

- Methodological Answer : Use multiple imputation (MI) with predictive mean matching to handle missing values. Validate imputations by comparing complete-case analysis with MI results. Publish raw datasets and code to enhance transparency, as seen in EPA-funded this compound drift studies .

Q. Experimental Optimization

Q. What protocols minimize this compound volatilization during field applications?

- Methodological Answer : Test tank mixes with volatility-reducing agents (e.g., ammonium sulfate). Measure this compound recovery using air samplers post-application. Compare formulations (e.g., diglycolamine salt vs. sodium salt) under varying temperatures. Publish volatility indices to guide application timing .

Q. How can adsorption studies be scaled from lab to field conditions?

- Methodological Answer : Validate lab-scale adsorption isotherms (e.g., Freundlich model) with pilot-scale column experiments. Monitor breakthrough curves using online sensors for real-time data. Collaborate with agronomists to integrate soil heterogeneity data (e.g., clay content) into predictive models .

Eigenschaften

IUPAC Name |

3,6-dichloro-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O3/c1-13-7-5(10)3-2-4(9)6(7)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWEDIXLBFLAXBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O3 | |

| Record name | DICAMBA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3119 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DICAMBA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0139 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4024018 | |

| Record name | Dicamba | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dicamba is a white solid dissolved in a liquid carrier. The carrier is water emulsifiable. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams. It can cause illness by inhalation, skin absorption and/or ingestion. It is used as a herbicide., Crystalline solid; [EXTOXNET], COLOURLESS CRYSTALS. | |

| Record name | DICAMBA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3119 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dicamba | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1762 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DICAMBA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0139 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

> 200 °C | |

| Record name | Dicamba | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/311 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

Not Applicable. Not flammable. (USCG, 1999) | |

| Record name | DICAMBA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3119 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

In water, 8310 mg/L at 25 °C, In water, 6.6 (pH 1.8), >250 (pH 4.1, 6.6, 8.2) (all in g/L at 25 °C), Water: 4500 mg/L at 25 °C. Solubility in organic solvents (g/100 mL at 25 °C): ethanol 92.2; heavy aromatic naphthanes 5.2; xylene 20.2; diacetone alcohol 91; acetone 126; dichloromethane 26; cyclohexanone 91.6; n-heane 0.375; methanol 137; carbon disulfide 127; chloroform 51.6; 1-octanol 68; tetrahydrofuran 139; dioxane 118; toluene 13; soluble in methyl ethyl ketone; insoluble in pentane, Very slightly soluble in water, For more Solubility (Complete) data for Dicamba (7 total), please visit the HSDB record page., Solubility in water, g/100ml at 25 °C: 0.79 | |

| Record name | Dicamba | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/311 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICAMBA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0139 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.57 g/cu cm at 25 °C, Relative density (water = 1): 1.57 | |

| Record name | Dicamba | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/311 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICAMBA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0139 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

7.62 (USCG, 1999) - Heavier than air; will sink (Relative to Air) | |

| Record name | DICAMBA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3119 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.0000338 [mmHg], Vapor pressure: 3.75X10-3 mm Hg at 100 °C, VP: 4.5 mPa at 25 °C, 1.25X10-5 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.0045 | |

| Record name | Dicamba | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1762 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dicamba | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/311 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICAMBA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0139 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

In plants, dicamba mimics auxin plant growth hormones and causes uncontrolled growth. This hormonal mode of action is specific to plants and does not affect animals., Dicamba has been shown to induce hepatic peroxisomal enzymes and activate the peroxisomal proliferator activator receptor (PPAR) in rats, suggesting that it might have liver tumor promoting activity similar to other peroxisomal proliferators. This hypothesis was not supported by testing with the two-stage hepatocarcinogenesis model in rats, which found that dicamba was inactive as a tumor promoter. | |

| Record name | Dicamba | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/311 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Technical grade purity is 85% with the remainder being mainly 3,5-dichloro-o-anisic acid, The major impurity in technical grade dicamba is 3,5-dichloro-2-methoxy benzoic acid. | |

| Record name | Dicamba | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/311 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from pentane, White granular solid; technical is a tight cream to tan solid, Crystalline solid, white (reference grade) or brown (technical grade) | |

CAS No. |

1918-00-9 | |

| Record name | DICAMBA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3119 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dicamba | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1918-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dicamba [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001918009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dicamba | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4024018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicamba | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.033 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICAMBA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJG3M6RY6H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dicamba | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/311 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICAMBA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0139 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

237.2 to 240.8 °F (USCG, 1999), 114.9 °C, MP: 114-116 °C, 114-116 °C | |

| Record name | DICAMBA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3119 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dicamba | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/311 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DICAMBA | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0139 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.